3-Bromo-2-fluorophenylacetic acid
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Overview
Description
3-Bromo-2-fluorophenylacetic acid: is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorophenylacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the bromination of 2-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by bromination and fluorination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-fluorophenylacetic acid can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Major Products Formed:
Substitution Reactions: Formation of substituted phenylacetic acids or phenylacetamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluorophenylacetic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
- 2-Bromo-3-fluorophenylacetic acid
- 3-Bromo-4-fluorophenylacetic acid
- 2-Fluoro-3-chlorophenylacetic acid
Comparison: 3-Bromo-2-fluorophenylacetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution, oxidation, and reduction reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-(3-bromo-2-fluorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWQVTBBRAZDMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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